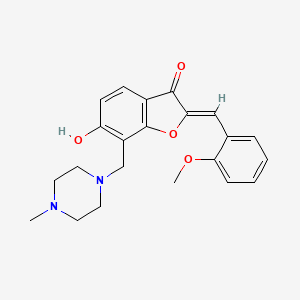
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related benzofuran derivatives, it was found that some exhibited IC50 values comparable to standard chemotherapeutic agents like Doxorubicin. The compound in focus has been hypothesized to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 1.2 ± 0.005 |
| (Z)-6-hydroxy... | MCF-7 | TBD |
| Benzofuran derivative X | K562 | TBD |
Anti-inflammatory Effects
Benzofuran derivatives have also demonstrated anti-inflammatory effects. A related compound was reported to significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro. The ability to modulate inflammatory pathways suggests that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been documented in various studies. Compounds with structural similarities have shown efficacy against bacterial strains and fungi, indicating that this compound could also exhibit antimicrobial properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels, leading to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : The inhibition of NF-κB signaling pathways may contribute to its anti-inflammatory effects.
- Antimicrobial Mechanisms : Disruption of microbial cell membranes and inhibition of essential enzymatic pathways are potential mechanisms for its antimicrobial activity.
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
-
Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzofuran derivatives on MCF-7 breast cancer cells, revealing several compounds with potent activity.
- Findings : Compounds were tested using the SRB assay, showing variable IC50 values ranging from 1.8 µM to 4.5 µM.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzofuran derivatives, demonstrating significant reductions in cytokine levels in treated macrophages.
- Antimicrobial Evaluation : Research on antimicrobial activity showed that certain benzofuran derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-17-18(25)8-7-16-21(26)20(28-22(16)17)13-15-5-3-4-6-19(15)27-2/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCSEVCGOLGMO-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














